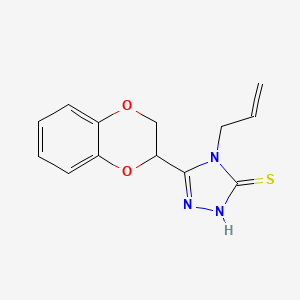

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-7-16-12(14-15-13(16)19)11-8-17-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIWMSECBUGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family and has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 275.33 g/mol. It features a triazole ring and a thiol group which are often associated with biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and thiol functionalities exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit various bacterial strains.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The ability to inhibit specific protein kinases has been noted, which is crucial for cancer therapy.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to selectively inhibit kinases involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : The thiol group can interact with ROS, potentially leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of DYRK1A and GSK3α/β kinases |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives similar to the target compound reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cellular processes through enzyme inhibition.

Case Study 2: Antitumor Effects

Research published in Bioorganic & Medicinal Chemistry highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The study found that these compounds induced cell cycle arrest and apoptosis through ROS generation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, have shown promising antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against bacteria and fungi. For instance, studies have demonstrated that triazole-thiol derivatives possess enhanced antimicrobial efficacy due to the presence of sulfur in their structure, which is critical for interaction with microbial enzymes .

Antifungal Properties

The compound has also been evaluated for its antifungal properties. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This mechanism is particularly crucial in the development of antifungal agents aimed at treating infections caused by resistant fungal strains. The specific structural features of this compound enhance its binding affinity to fungal targets .

Agricultural Applications

Fungicides

Given its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. The effectiveness of triazole derivatives in controlling plant pathogens makes them valuable in crop protection strategies. Studies have shown that these compounds can reduce the incidence of fungal diseases in crops, thereby improving yield and quality .

Pesticide Development

The unique chemical characteristics of this compound may also contribute to the development of new pesticide formulations. Its ability to act on specific biological pathways in pests can lead to more targeted and environmentally friendly pest control solutions .

Material Science

Nonlinear Optical Materials

Recent research has explored the nonlinear optical properties of triazole derivatives. These materials are essential in developing advanced optical devices such as sensors and switches. The incorporation of this compound into polymer matrices has shown potential for enhancing the optical performance of materials used in telecommunications and photonics .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal agents | Effective against resistant strains |

| Agricultural Science | Fungicides and pesticides | Improved crop yield and disease resistance |

| Material Science | Nonlinear optical materials | Enhanced performance in optical devices |

Antimicrobial Activity Study

A comprehensive study investigated the antimicrobial efficacy of various triazole-thiol derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Agricultural Field Trials

Field trials conducted with triazole-based fungicides demonstrated a marked reduction in fungal infections among treated crops compared to untreated controls. This highlights the practical application of such compounds in real-world agricultural settings .

Comparison with Similar Compounds

Structural Analogues and Their Activities

A detailed comparison of structurally related 1,2,4-triazole-3-thiol derivatives is provided below:

Key Findings from Comparative Studies

TD-1 vs. TD-3 and MT-3 :

- TD-1, the dimeric form of the target compound, exhibited 10-fold higher efficacy in increasing hemoglobin oxygen affinity compared to TD-3 and MT-3. This is attributed to its covalent binding to hemoglobin β-cysteine-93, stabilizing the high-affinity R-state .

- In contrast, TD-3 and MT-3 showed negligible effects, emphasizing the critical role of the benzodioxin-propenyl-triazole scaffold in Hb modulation .

Benzodioxin Moiety as a Pharmacophore: Compounds retaining the 2,3-dihydro-1,4-benzodioxinyl group (e.g., TD-1, target compound) consistently demonstrated enhanced bioactivity compared to analogues lacking this moiety.

Role of the Propenyl Group: The propenyl substituent at position 4 enhances membrane permeability and bioavailability. This is evident in the superior cellular uptake of TD-1 compared to non-allylated derivatives like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-triazole-3-thiol .

Thiol vs. Disulfide Forms: The monomeric thiol form (target compound) is less stable in vivo due to oxidation, whereas the disulfide dimer (TD-1) shows prolonged activity, making it more therapeutically viable .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or substitution reactions on pre-formed triazole cores. Key steps include:

- Reflux in ethanol or acetic acid medium : For example, reacting substituted hydrazides with carbonyl compounds under acidic conditions (e.g., glacial acetic acid) to form the triazole ring .

- Alkylation of thiol groups : Introducing the propenyl group via S-alkylation using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the product .

Q. Table 1: Comparison of Synthetic Methods

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer: A multi-technique approach is critical:

- ¹H-NMR spectroscopy : To confirm substituent positions (e.g., benzodioxin protons at δ 4.2–4.5 ppm, propenyl CH₂ groups at δ 5.0–5.5 ppm) .

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and rule out byproducts .

- FT-IR : Identify thiol (-SH) stretching vibrations (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the thiol group .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to detect disulfide formation or ring-opening byproducts .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or antitumor potential?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate with in vitro enzyme inhibition assays .

- ADME analysis : Apply SwissADME or PreADMET to predict pharmacokinetic properties (e.g., logP, BBB permeability). Correlate with in vivo bioavailability studies in rodent models .

- In vitro assays : Use microdilution (MIC/MBC) for antimicrobial activity or MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacological profiles?

Methodological Answer:

- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Reaction path prediction : Use GRRM or AFIR methods to simulate synthetic pathways and identify energetically favorable intermediates .

- QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to guide substitution patterns (e.g., electron-withdrawing groups on benzodioxin for enhanced activity) .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Multi-parametric analysis : Compare results across in vitro, in silico, and in vivo models. For example, discrepancies in antifungal activity may arise from differential membrane permeability in cell vs. enzyme assays .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends or outliers .

Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole-thiol derivatives?

Methodological Answer:

- Systematic substitution : Synthesize derivatives with variations in the benzodioxin (e.g., halogenation) or propenyl (e.g., cyclopropanation) groups. Test for changes in bioactivity .

- Crystallography : Solve X-ray structures to correlate steric/electronic effects with binding modes (e.g., hydrogen bonding with triazole-SH) .

- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.